1-(AZEPAN-1-YL)-2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE
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Overview
Description
1-(AZEPAN-1-YL)-2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE is a complex organic compound featuring a trifluoromethyl group, an indole moiety, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(AZEPAN-1-YL)-2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethyl group, and the attachment of the azepane ring. Common reagents used in these reactions include trifluoromethylating agents, indole derivatives, and azepane precursors .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(AZEPAN-1-YL)-2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) are commonly used in these reactions. Conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
1-(AZEPAN-1-YL)-2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-(AZEPAN-1-YL)-2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The indole moiety can interact with specific binding sites, modulating biological pathways .
Comparison with Similar Compounds
1-(AZEPAN-1-YL)-4-CHLOROPHTHALAZINE: Shares the azepane ring but differs in the substituent groups.
N, N ′-BIS [3,5-BIS (TRIFLUOROMETHYL)PHENYL]THIOUREA: Contains the trifluoromethyl group but has a different core structure.
Uniqueness: 1-(AZEPAN-1-YL)-2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE is unique due to its combination of the trifluoromethyl group, indole moiety, and azepane ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N2OS/c25-24(26,27)19-11-9-18(10-12-19)17-31-22-15-29(21-8-4-3-7-20(21)22)16-23(30)28-13-5-1-2-6-14-28/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAZAWDFQRLIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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